molecular formula C15H13ClN2O3 B2953194 (2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone CAS No. 1436053-11-0

(2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone

Cat. No.: B2953194
CAS No.: 1436053-11-0
M. Wt: 304.73
InChI Key: NIPVPZXRQCRICN-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone” is a ketone-based compound featuring a 2,3-dihydro-1,4-benzoxazine core substituted with a methoxy group at position 6 and a 2-chloropyridin-4-yl group linked via a methanone bridge. The methoxy group at position 6 likely influences solubility and metabolic stability, as seen in structurally related compounds .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-20-11-2-3-13-12(9-11)18(6-7-21-13)15(19)10-4-5-17-14(16)8-10/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPVPZXRQCRICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCN2C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloropyridine moiety linked to a benzoxazine structure, which is known for its diverse biological activities. The structural formula can be represented as follows:

C14H14ClN1O3\text{C}_{14}\text{H}_{14}\text{ClN}_1\text{O}_3

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. The mechanism involves the modulation of specific signaling pathways that are critical for cancer cell survival.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MV4;11 (Leukemia)0.5Inhibition of BET proteins
MDA-MB-231 (Breast)0.8Induction of apoptosis

Enzyme Inhibition

The compound has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), with an IC50 value of 126 nM . LOXL2 is implicated in extracellular matrix remodeling and cancer metastasis, making this inhibition particularly relevant for therapeutic applications in oncology .

Study on Antitumor Activity

In a recent study published in Nature Communications, researchers synthesized several derivatives of the compound and evaluated their antitumor effects in vivo. The results demonstrated that the compound significantly reduced tumor size in xenograft models, indicating its potential as a lead compound for further development .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound possesses favorable absorption characteristics when administered orally. It showed high bioavailability and stability in metabolic assays, suggesting its viability for clinical development .

Comparison with Similar Compounds

Elsovaptán [(3S)-7-Chloro-3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl]methanone

  • Key Differences :
    • The benzoxazine core in elsovaptán is substituted with a 7-chloro and 3-methyl group, contrasting with the target compound’s 6-methoxy substitution.
    • The diazaspiroheptane-pyrimidine moiety replaces the 2-chloropyridine group in the target compound.
  • Functional Implications :
    • Elsovaptán acts as a vasopressin receptor antagonist for Alzheimer’s disease, suggesting that spirocyclic and pyrimidine groups are critical for receptor specificity .
    • The 3-methyl group in elsovaptán may enhance metabolic stability compared to the unsubstituted benzoxazine in the target compound.

N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide

  • Key Differences: Features a benzothiophene-carboxamide linker instead of a methanone bridge. The benzoxazine core is unsubstituted, lacking the methoxy group present in the target compound.
  • Functional Implications :
    • Designed for treating heartworm infections, this compound’s benzothiophene and trifluorophenyl groups likely target parasitic enzymes, emphasizing the role of lipophilic substituents in antiparasitic activity .
    • The carboxamide linker may improve hydrogen-bonding interactions compared to the ketone group in the target compound.

Derivatives with Modified Linkers or Substituents

4-[(7-Chloranyl-2,3-dihydro-1,4-benzoxazin-4-yl)sulfonyl]benzaldehyde

  • Key Differences: Replaces the methanone bridge with a sulfonyl group, linking the benzoxazine to a benzaldehyde moiety. Contains a 7-chloro substitution on the benzoxazine instead of 6-methoxy.
  • The benzaldehyde group may confer reactivity for further chemical modifications, unlike the stable 2-chloropyridine in the target compound.

N-[5-[6-[(Dimethylamino)methyl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methoxy-pyridin-3-yl]methanesulfonamide

  • Key Differences: Incorporates a methanesulfonamide group and a dimethylamino-methyl substitution on the benzoxazine. Retains the 2-methoxy-pyridine group, similar to the target compound’s 6-methoxy substitution.
  • Methanesulfonamide may improve pharmacokinetic properties through reduced CYP-mediated metabolism.

Data Table: Comparative Analysis

Compound Name / Feature Core Structure Key Substituents/Linkers Therapeutic Indication Key SAR Insights Evidence ID
Target Compound Benzoxazine + Pyridine 6-Methoxy, 2-Chloropyridin-4-yl Not specified (structural focus) Methoxy enhances solubility; Chloropyridine aids binding N/A
Elsovaptán Benzoxazine + Spiro-Pyrimidine 7-Chloro, 3-Methyl, Diazaspiroheptane Alzheimer’s disease Spirocyclic groups confer receptor selectivity
Benzothiophene-carboxamide Benzoxazine + Benzothiophene Trifluorophenyl, Carboxamide Heartworm infections Lipophilic groups enhance antiparasitic activity
Sulfonyl-benzaldehyde derivative Benzoxazine + Sulfonyl 7-Chloro, Benzaldehyde Not specified Sulfonyl groups alter redox properties
Methanesulfonamide derivative Benzoxazine + Pyridine Dimethylamino-methyl, Methanesulfonamide Not specified Amino-methyl improves bioavailability

Critical SAR Observations

  • Benzoxazine Substitutions :
    • Methoxy groups (e.g., 6-methoxy in the target compound) improve solubility but may reduce membrane permeability compared to alkyl or halogen substituents .
    • Chlorine at position 7 (as in elsovaptán) correlates with receptor antagonism, whereas position 6 substitutions (as in the target compound) may modulate off-target effects.
  • Linker Chemistry: Methanone bridges (target compound) balance stability and flexibility, whereas sulfonyl or carboxamide linkers () introduce distinct electronic and steric profiles.
  • Heterocyclic Moieties :
    • 2-Chloropyridine (target compound) vs. pyrimidine (elsovaptán) affects target selectivity, with pyrimidine favoring CNS applications .

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